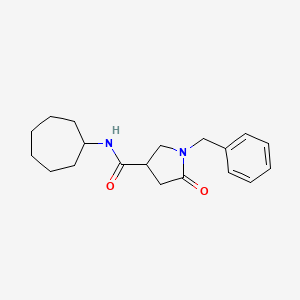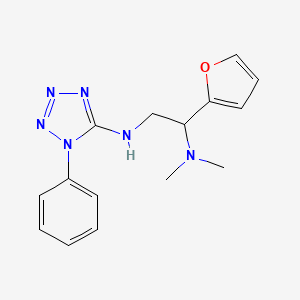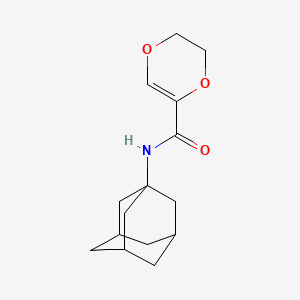
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as ADX-10059, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound has been found to be effective in the treatment of various diseases such as hypertension, inflammation, and pain.
Mécanisme D'action
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide blocks the activity of the enzyme calcineurin and the protein TRPV1. Calcineurin is involved in the regulation of blood pressure and inflammation by activating the transcription factor NFAT. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide blocks the activation of NFAT by calcineurin, leading to a decrease in blood pressure and inflammation. TRPV1 is involved in the perception of pain by transmitting signals from the peripheral nerves to the central nervous system. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide blocks the activity of TRPV1, leading to a decrease in pain perception.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been found to have several biochemical and physiological effects. The compound has been shown to decrease blood pressure and inflammation in animal models. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has also been found to decrease pain perception in animal models. The compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide in lab experiments. The compound is not water-soluble, which can make it difficult to administer in certain experiments. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is also relatively expensive compared to other compounds, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of research is the development of more water-soluble formulations of the compound, which would increase its usefulness in certain experiments. Another area of research is the development of more potent analogs of N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, which would increase its effectiveness in treating diseases such as hypertension, inflammation, and pain. Finally, further studies are needed to fully understand the long-term effects of N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide on the body and its potential for use in human clinical trials.
Conclusion:
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound has been found to be effective in the treatment of various diseases such as hypertension, inflammation, and pain. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide blocks the activity of the enzyme calcineurin and the protein TRPV1, leading to a decrease in blood pressure, inflammation, and pain perception. The compound has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the potential of N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide for use in human clinical trials.
Méthodes De Synthèse
The synthesis of N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide involves the reaction of 1-adamantylamine with ethyl chloroformate followed by the reaction of the resulting product with 1,3-dioxolane-4-carboxylic acid. The final product is obtained by the reduction of the carboxylic acid to a carboxamide using sodium borohydride. The synthesis method has been extensively studied and optimized to obtain high yields of pure N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide.
Applications De Recherche Scientifique
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to be effective in the treatment of hypertension, inflammation, and pain. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to block the activity of the enzyme calcineurin, which is involved in the regulation of blood pressure and inflammation. The compound has also been found to block the activity of the protein TRPV1, which is involved in the perception of pain.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14(13-9-18-1-2-19-13)16-15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,1-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNBDQZVVUFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)
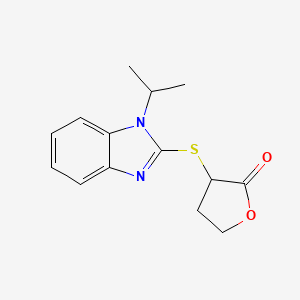
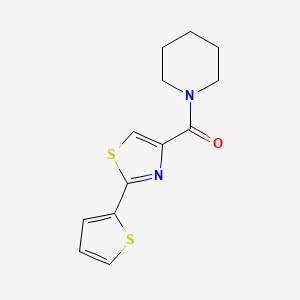
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)
![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)
![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)
![2-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B7536662.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)
